molecular formula C13H18BrNO2 B1289331 tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate CAS No. 361436-27-3

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

Cat. No.: B1289331
CAS No.: 361436-27-3
M. Wt: 300.19 g/mol
InChI Key: CMNVKVHPODARGJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate: is a chemical compound with the molecular formula C13H18BrNO2. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and two methyl groups attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the compound’s stability could be affected by storage conditions, and its efficacy could be influenced by interactions with other molecules in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-bromo-3,5-dimethylaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.

    Reduction Products: Reduction typically yields amines or alcohols, depending on the specific reaction pathway.

Scientific Research Applications

Chemistry: tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of various enzymes and their role in metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of bioactive molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.

Comparison with Similar Compounds

  • tert-Butyl (4-bromo-2,3-dimethylphenyl)carbamate
  • tert-Butyl 4-bromo-3,5-dimethoxybenzoate

Comparison: tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This structural arrangement influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Biological Activity

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group, a bromine atom, and two methyl groups on a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and metabolic pathway modulation.

  • Molecular Formula : C13H18BrNO2
  • Molecular Weight : 286.16 g/mol
  • Structural Features : The presence of the bromine atom and the tert-butyl group enhances the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may alter metabolic pathways through specific binding affinities.

Types of Reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, influencing the compound's biological interactions.
  • Oxidation and Reduction : These reactions can lead to various metabolites that may exhibit different biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Study on Enzyme Interaction : A study highlighted the interaction of similar carbamate derivatives with ClpP enzymes in Chlamydia, demonstrating their potential as selective antimicrobial agents . Although not directly tested on this compound, these findings suggest a pathway for further research into its antimicrobial properties.
  • Synthesis and Biological Evaluation : Research into the synthesis of carbamates has revealed that modifications in substituents can significantly affect biological activity. This emphasizes the importance of studying the specific structure of this compound for understanding its unique properties .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity Potential
This compoundC13H18BrNO2Contains bromine and two methyl groupsEnzyme inhibition; potential antimicrobial effects
4-Bromo-3-methylphenyl N-methylcarbamateC11H14BrNO2Lacks one methyl groupDifferent enzyme interactions; less potent
Tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamateC13H18BrN1O2Variation in brominationPotential variations in activity; needs exploration

Properties

IUPAC Name

tert-butyl N-(4-bromo-3,5-dimethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-6-10(7-9(2)11(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNVKVHPODARGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627382
Record name tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361436-27-3
Record name 1,1-Dimethylethyl N-(4-bromo-3,5-dimethylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361436-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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